molecular formula C12H18O3 B14902232 Ethyl 5,5-dimethyl-3-oxooct-7-ynoate

Ethyl 5,5-dimethyl-3-oxooct-7-ynoate

Cat. No.: B14902232
M. Wt: 210.27 g/mol
InChI Key: SMWLSNLNGJTOCM-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-3-oxooct-7-ynoate is an organic compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . It is a member of the ester family, characterized by the presence of an ester functional group (-COO-) in its structure. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-3-oxooct-7-ynoate typically involves the esterification of 5,5-dimethyl-3-oxooct-7-ynoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-3-oxooct-7-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5,5-dimethyl-3-oxooct-7-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-3-oxooct-7-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,5-dimethyl-3-oxooct-7-ynoate is unique due to the presence of both an ester and an alkyne functional group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 5,5-dimethyl-3-oxooct-7-ynoate

InChI

InChI=1S/C12H18O3/c1-5-7-12(3,4)9-10(13)8-11(14)15-6-2/h1H,6-9H2,2-4H3

InChI Key

SMWLSNLNGJTOCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC(C)(C)CC#C

Origin of Product

United States

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